8,8-dimethyl-5-(4-nitrophenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
Its structure features a pyrimidoquinoline core substituted with a 4-nitrophenyl group at position 5 and a propylthio group at position 2. The 4-nitrophenyl moiety introduces electron-withdrawing effects, which may enhance redox activity or intermolecular interactions in biological systems. The propylthio substituent contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
8,8-dimethyl-5-(4-nitrophenyl)-2-propylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-4-9-31-21-24-19-18(20(28)25-21)16(12-5-7-13(8-6-12)26(29)30)17-14(23-19)10-22(2,3)11-15(17)27/h5-8,16H,4,9-11H2,1-3H3,(H2,23,24,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEFQBANKRLOQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8,8-dimethyl-5-(4-nitrophenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, particularly focusing on its anticancer and antimicrobial activities.
Chemical Structure and Properties
The compound's molecular formula is , which indicates a significant presence of nitrogen and sulfur within its structure. The presence of the nitrophenyl group and the tetrahydropyrimido framework suggests potential reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. The mechanism of action appears to involve multiple pathways:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. For instance, it was reported that treatment with this compound led to a significant increase in caspase-3 activity in human lung adenocarcinoma (A549) cells .
- Cell Cycle Arrest : It has been observed that the compound can cause cell cycle arrest at the G2/M phase in several cancer cell lines, which is crucial for preventing cancer cell proliferation .
- Inhibition of Topoisomerases : The compound exhibits inhibition against topoisomerase I and II enzymes, which are vital for DNA replication and transcription processes in cancer cells. This inhibition leads to DNA damage and subsequent cell death .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 1.78 | Apoptosis induction |
| SKOV3 (Ovarian) | 1.23 | Cell cycle arrest |
| MCF-7 (Breast) | 0.95 | Topoisomerase inhibition |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens. Studies indicate that it has significant activity against both bacterial and fungal strains:
- Bacterial Inhibition : The compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL .
- Fungal Activity : Notably, it exhibited fungistatic activity against Epidermophyton floccosum, with an MIC of 1.5 µg/mL, indicating strong antifungal potential .
Table 2: Antimicrobial Activity Summary
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 10 | Bacterial |
| Escherichia coli | 15 | Bacterial |
| Epidermophyton floccosum | 1.5 | Fungal |
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Lung Cancer Cells : A recent study demonstrated that treatment with this compound significantly reduced cell viability in A549 cells compared to untreated controls, suggesting its potential as a therapeutic agent in lung cancer treatment .
- Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial efficacy of the compound against various strains and found it effective in inhibiting growth without significant toxicity to human fibroblast cells (MRC-5), indicating a favorable therapeutic index .
Scientific Research Applications
Antifungal Activity
Research indicates that derivatives of pyrimido[4,5-b]quinoline exhibit significant antifungal properties. For instance:
- A study demonstrated that certain derivatives showed effective inhibition against various Candida species (e.g., Candida dubliniensis, Candida albicans) with Minimum Inhibitory Concentrations (MIC) ranging from 4-8 μg/mL .
- The binding orientation of these compounds to the CYP51 active site has been modeled to correlate with their biological activity, suggesting a mechanism for their antifungal effects .
Cardiovascular Applications
Pyrimido[4,5-b]quinolines have also been recognized for their role as calcium channel modulators. Compounds in this class include well-known antihypertensive agents such as amlodipine and nifedipine. The structural modifications present in 8,8-dimethyl-5-(4-nitrophenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione may enhance its efficacy in cardiovascular applications .
Case Studies
- Antifungal Activity Assessment : A series of studies evaluated the antifungal efficacy of various pyrimidoquinoline derivatives against clinical isolates of Candida species. The results indicated that modifications at specific positions on the quinoline scaffold significantly influenced the antifungal potency.
- Cardiovascular Drug Development : Research focusing on the synthesis of calcium channel blockers derived from pyrimidoquinolines has shown promising results in preclinical trials. These compounds demonstrated improved pharmacokinetic profiles compared to traditional agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimido[4,5-b]quinoline derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of the target compound with three analogs, highlighting structural differences and inferred properties.
Substituent Effects on Position 5
- 8,8-Dimethyl-5-(5-methylthiophen-2-yl)-2-(3-methylbutylsulfanyl)-... (CAS 631855-00-0) : Substitution with a 5-methylthiophen-2-yl group replaces the nitroaryl with a sulfur-containing heterocycle. This modification may improve solubility but reduce electrophilicity, possibly lowering anticancer potency compared to nitro-substituted derivatives .
- 8,8-Dimethyl-5-phenyl-... This analog has a molecular weight of 321.38 g/mol, significantly lower than the nitro-substituted target compound .
Substituent Effects on Position 2
- Target Compound : The propylthio (C3 alkyl chain) group balances lipophilicity and solubility, optimizing membrane penetration without excessive hydrophobicity.
- 2-(3-Methylbutylsulfanyl)-... (CAS 631855-00-0) : A longer 3-methylbutylsulfanyl (C5 branched chain) substituent increases lipophilicity, which may enhance tissue retention but reduce aqueous solubility .
- 2-(Methylthio)-5-aryl-... Shorter chains, however, may reduce metabolic stability compared to propylthio .
Molecular Weight and Bioactivity Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
